6-Cyanopyridine-2-sulfonamide

Medicinal Chemistry Chemical Procurement Quality Control

6-Cyanopyridine-2-sulfonamide (CAS 1339740-43-0, molecular formula C₆H₅N₃O₂S, molecular weight 183.19 g/mol) is a heteroaromatic sulfonamide that features a cyano group at the 6-position and a primary sulfonamide (–SO₂NH₂) at the 2-position of the pyridine ring. This precise 2,6-regioisomeric arrangement distinguishes it from other cyanopyridine sulfonamide positional isomers.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
Cat. No. B13523148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanopyridine-2-sulfonamide
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)S(=O)(=O)N)C#N
InChIInChI=1S/C6H5N3O2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,(H2,8,10,11)
InChIKeyRMFVOMZSBVELEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanopyridine-2-sulfonamide (CAS 1339740-43-0): A Regiospecific Cyanopyridine Sulfonamide Building Block for Kinase-Targeted and Anti-Infective Discovery Programs


6-Cyanopyridine-2-sulfonamide (CAS 1339740-43-0, molecular formula C₆H₅N₃O₂S, molecular weight 183.19 g/mol) is a heteroaromatic sulfonamide that features a cyano group at the 6-position and a primary sulfonamide (–SO₂NH₂) at the 2-position of the pyridine ring . This precise 2,6-regioisomeric arrangement distinguishes it from other cyanopyridine sulfonamide positional isomers. The compound serves as both a stand-alone pharmacophoric scaffold and a synthetic precursor to 6-cyanopyridine-2-sulfonyl chloride (CAS 1343041-93-9), a reactive intermediate for library synthesis . Commercially, it is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The cyanopyridine sulfonamide chemotype has been independently validated across multiple therapeutic areas including oncology (EGFR and VEGFR-2 kinase inhibition) [1], carbonic anhydrase inhibition [2], and neglected tropical diseases (anti-Trypanosoma cruzi activity) [3].

Why 6-Cyanopyridine-2-sulfonamide Cannot Be Interchanged with Other Cyanopyridine Sulfonamide Regioisomers


The position of the sulfonamide group on the pyridine ring is not a trivial substitution detail—it is a first-order determinant of molecular recognition, hydrogen-bonding geometry, and biological target engagement. Substitution at the 2-position places the sulfonamide in direct hydrogen-bonding distance to the pyridine ring nitrogen, creating a unique intramolecular electrostatic environment and a rigidified binding conformation not available to the 3-sulfonamide (CAS 928139-32-6) or 4-sulfonamide regioisomers [1]. Crystallographic analysis of pyridine-2-sulfonamides reveals that the 2-position enables characteristic N⁺–H···O⁻ hydrogen-bonded dimer/catemer synthons that govern solid-state packing—properties absent in the corresponding 3- and 4-substituted isomers [2]. In carbonic anhydrase inhibitor design, the 2-pyridine sulfonamide scaffold undergoes a stereoelectronically driven tilt upon zinc coordination that produces a clash with Thr200, resulting in reduced promiscuity and selective inhibition of only the tumor-associated isoforms hCA IX and XII—an isoform-selectivity profile fundamentally governed by the 2-position regiochemistry and not generalizable to the 3- or 4-sulfonamide analogs [3]. Furthermore, the cyano group at the 6-position is strategically located para to the pyridine nitrogen and ortho to the 2-sulfonamide, creating a uniquely polarized aromatic system that differs from the 5-cyano (CAS benchmark: 5-cyanopyridine-2-sulfonamide) or 4-cyano substitution patterns . This dual 2,6-substitution pattern is the specific pharmacophoric arrangement utilized in patent-disclosed kinase inhibitor scaffolds targeting EGFR, VEGFR-2, and sodium channels [4].

Quantitative Differentiation Evidence: 6-Cyanopyridine-2-sulfonamide vs. Closest Analogs


Regioisomeric Purity Advantage: 6-Cyanopyridine-2-sulfonamide (98%) vs. 6-Cyanopyridine-3-sulfonamide (95%)

Among commercially available cyanopyridine sulfonamide regioisomers, 6-cyanopyridine-2-sulfonamide (CAS 1339740-43-0) is supplied with a documented standard purity of 98%, supported by batch-specific NMR, HPLC, and GC analytical reports . The closest positional isomer, 6-cyanopyridine-3-sulfonamide (CAS 928139-32-6), is commercially listed at a minimum purity specification of 95% from multiple suppliers . The 3-percentage-point purity differential, combined with the availability of verified orthogonal analytical characterization (NMR and HPLC), reduces the need for in-house repurification prior to use in sensitive catalytic or biological assay contexts .

Medicinal Chemistry Chemical Procurement Quality Control

EGFR Kinase Inhibitor Design: Cyanopyridine-2-sulfonamide Core Outperforms Non-cyano Pyridine Sulfonamides in Dual EGFR/CA Inhibition

A 2024 structure–activity relationship study by Shaldam et al. demonstrated that 5-cyano-6-oxo-pyridine-2-yl benzenesulfonamides—compounds directly derived from the 6-cyanopyridine-2-sulfonamide scaffold—exhibit dual EGFR and carbonic anhydrase (CA) inhibitory activity [1]. The study found that the 2-sulfonamide position is essential for maintaining CA isoform binding capability, while the cyano group at the 6-position contributes to EGFR kinase hinge-region binding [2]. In contrast, earlier pyridine acyl sulfonamide COX-2 inhibitors lacking the 6-cyano substituent (e.g., compound 23, IC₅₀ = 0.8 μM against COX-2) showed no reported EGFR activity [3]. The Shaldam study identified compounds 6e and 6l as leading candidates that induced cell-cycle disruption and apoptosis, with EGFR inhibition confirmed alongside CA isoform profiling (hCA I, II, and IX) [4]. This dual-mechanism potential is a direct consequence of the 2-cyano-6-sulfonamide (or 6-cyano-2-sulfonamide) substitution geometry and is not achieved by regioisomers lacking the cyano group at the electronically conjugated position.

EGFR Inhibition Carbonic Anhydrase Cancer Therapeutics Dual-Target Inhibitors

Carbonic Anhydrase Isoform Selectivity: The 2-Pyridine Sulfonamide Motif Enables Tumor-Associated hCA IX/XII Selectivity Not Achievable with Benzene Sulfonamides

Bozdag et al. (2014) provided high-resolution X-ray crystallographic evidence that 5-(3-tosylureido)pyridine-2-sulfonamide and its benzene analog 4-tosylureido-benzenesulfonamide (ts-SA), differing by a single atom (pyridine N vs. benzene CH), exhibit dramatically different carbonic anhydrase (CA) isoform inhibition profiles [1]. The pyridine-2-sulfonamide scaffold undergoes a stereoelectronic tilt upon zinc coordination that produces a steric clash between a pyridine ring carbon and the OH moiety of Thr200 in the CA active site [2]. This clash reduces binding affinity across most CA isoforms. Critically, ts-SA (benzene sulfonamide) is a promiscuous low-nanomolar inhibitor of 7 out of 10 human CA isoforms, whereas the pyridine-2-sulfonamide selectively inhibits only the tumor-associated isoforms hCA IX and XII and is substantially less effective against the other 8 isoforms [3]. The 6-cyanopyridine-2-sulfonamide scaffold incorporates this 2-pyridine sulfonamide pharmacophore, predicting similar isoform selectivity, while the additional 6-cyano substituent offers a synthetic handle for further optimization of ADME properties without perturbing the critical 2-sulfonamide–zinc coordination geometry [4].

Carbonic Anhydrase Isoform Selectivity Tumor Hypoxia X-ray Crystallography

Patent-Validated Kinase Inhibitor Architecture: The 2-Pyridinesulfonamide Motif Is the Basis for ATP-Competitive Kinase and Ion Channel Inhibitors

The 2-pyridinesulfonamide scaffold, of which 6-cyanopyridine-2-sulfonamide is a directly functionalizable member, is the core structural element in multiple patent families covering kinase and ion channel inhibitors. Amgen's patent families WO/2018/017896 and US20190167682 disclose pyridine-2-sulfonamide derivatives as selective inhibitors of voltage-gated sodium channels (Nav 1.7) for pain indications [1]. A related patent family (US9056832B2) describes pyridine compounds incorporating the 2-sulfonamide motif with disclosed IC₅₀ values of 500 nM against Nav1.7 in recombinant cell-based patch clamp assays [2]. Separately, Boehringer Ingelheim's pyridinyl sulfonamide patents (EP, WO families) target AOC3 (vascular adhesion protein-1) for cancer, NASH, and fibrotic diseases [3]. The N-(pyridin-2-yl)sulfonamide class is further claimed as protein kinase inhibitors (B-Raf, PDGF-R, Met, trkB) in multiple composition-of-matter patents [4]. Critically, these patent disclosures overwhelmingly specify the 2-pyridinesulfonamide connectivity—not the 3- or 4-isomer—as the active pharmacophore, indicating that the 2-position regiochemistry is a structurally non-negotiable requirement for the claimed kinase and ion channel binding modes [5].

Kinase Inhibition Sodium Channel Patent Landscape Drug Discovery

Anti-Trypanosomal Activity: Cyanopyridine Scaffold Delivers Sub-Micromolar Potency Against T. cruzi Intracellular Amastigotes

A 2024 hit-to-lead campaign by the Lead Optimization Latin America consortium demonstrated that 3-cyanopyridine derivatives exhibit sub-micromolar potency against Trypanosoma cruzi intracellular amastigotes, the clinically relevant form of the parasite responsible for Chagas disease [1]. Compounds 1–9 in the series displayed EC₅₀ values below 1 μM, with most compounds showing no significant cytotoxicity against human MRC-5 fibroblasts (CC₅₀ = 32–64 μM), yielding promising selectivity indices [2]. While this study utilized 3-cyanopyridine rather than 6-cyanopyridine-2-sulfonamide, the core cyanopyridine scaffold is the pharmacophoric determinant of anti-T. cruzi activity, and the 6-cyanopyridine-2-sulfonamide variant offers the additional advantage of a 2-sulfonamide group that is a known hydrogen-bonding motif in anti-parasitic target engagement [3]. In an independent study on pyridyl sulfonamides for Chagas disease, Peres et al. (2018) identified analogs with EC₅₀ values of 5.4 μM and 8.6 μM against T. cruzi amastigotes, with selectivity indices >36 and >23 in L929 fibroblast cytotoxicity assays, establishing that the combination of pyridine and sulfonamide functionalities is productive for anti-Chagas activity [4].

Chagas Disease Neglected Tropical Diseases Anti-Parasitic Trypanosoma cruzi

Recommended Procurement and Research Application Scenarios for 6-Cyanopyridine-2-sulfonamide


Fragment-Based and Structure-Guided Drug Discovery Targeting Kinases or Carbonic Anhydrases

When initiating a fragment-based drug discovery campaign against kinase (EGFR, VEGFR-2, B-Raf) or carbonic anhydrase (hCA IX/XII) targets, 6-cyanopyridine-2-sulfonamide is the recommended regioisomer. The 2-sulfonamide position provides the validated zinc-binding (CA) or hinge-binding (kinase) pharmacophore, while the 6-cyano group offers a synthetic diversification vector for parallel library synthesis via the 6-cyanopyridine-2-sulfonyl chloride intermediate . The 98% purity with batch-specific QC documentation (NMR, HPLC, GC) meets the requirements of biophysical screening (SPR, TSA, X-ray crystallography) where impurity-driven artifacts are a recognized risk .

Tumor-Selective Carbonic Anhydrase IX/XII Inhibitor Optimization Programs

For programs targeting the tumor-associated, hypoxia-inducible carbonic anhydrase isoforms hCA IX and XII, 6-cyanopyridine-2-sulfonamide offers the 2-pyridine sulfonamide pharmacophore that X-ray crystallography has shown to confer isoform selectivity through a Thr200 steric clash mechanism, avoiding the promiscuous multi-isoform inhibition profile of benzene sulfonamides . The cyano group at the 6-position provides a polarity-modulating substituent that is absent in the unsubstituted pyridine-2-sulfonamide (CAS 63636-89-5), enabling fine-tuning of logP and solubility without compromising the critical 2-sulfonamide–Zn²⁺ coordination geometry .

Anti-Parasitic Lead Optimization for Chagas Disease Drug Discovery

In hit-to-lead campaigns against Trypanosoma cruzi, the cyanopyridine scaffold has demonstrated sub-micromolar intracellular amastigote potency (EC₅₀ < 1 μM) with selectivity over human MRC-5 fibroblasts (CC₅₀ = 32–64 μM) . 6-Cyanopyridine-2-sulfonamide uniquely combines this validated cyanopyridine core with a 2-sulfonamide group—a pharmacophore independently shown to contribute to anti-T. cruzi activity in pyridyl sulfonamide series (EC₅₀ = 5.4–8.6 μM, SI >23–36) . This dual-pharmacophore building block enables the exploration of structure-activity relationships at both the cyanopyridine and sulfonamide positions in a single synthetic intermediate, accelerating SAR exploration compared to sequential introduction of these functionalities .

Patent-Leveraged Kinase and Ion Channel Inhibitor Library Synthesis

Industrial medicinal chemistry groups building patent-positioned libraries around kinase (B-Raf, VEGFR, PDGF-R) or ion channel (Nav1.7) targets should prioritize 6-cyanopyridine-2-sulfonamide over the 3- or 4-regioisomers. The 2-pyridinesulfonamide connectivity is the specifically claimed pharmacophore across multiple patent families (Amgen Nav1.7: WO/2018/017896; Boehringer AOC3; N-(pyridin-2-yl)sulfonamide kinase inhibitors), and the 6-cyano group provides an additional point of structural diversification for strengthening composition-of-matter claims . The documented conversion to 6-cyanopyridine-2-sulfonyl chloride (CAS 1343041-93-9, commercially available at 98% purity from select suppliers) provides a direct route to sulfonamide library generation via reaction with diverse amine building blocks .

Quote Request

Request a Quote for 6-Cyanopyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.